Ecopipam
Overview
Description
Ecopipam is an investigational drug that acts as a selective dopamine D1 and D5 receptor antagonist. It is currently under development for the treatment of various neurological conditions, including Tourette syndrome, Lesch-Nyhan syndrome, speech disorders, and restless legs syndrome. Unlike traditional antipsychotics that target D2 receptors, this compound primarily affects D1 receptors, which may lead to fewer side effects typically associated with D2 antagonists, such as extrapyramidal symptoms. Clinical trials have shown that this compound can significantly reduce tic severity in patients with Tourette syndrome without the common adverse effects seen with other antipsychotic medications.
Preparation Methods
The synthesis of ecopipam involves a series of complex chemical reactions. The process typically includes:
Formation of the core structure through cyclization reactions
Introduce of the chlorine atom via chlorination
Hydroxylation to introduce the hydroxyl group
Methylation to add the methyl group
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product[“].
Industrial Production Methods
Scaling up laboratory procedures for industrial production of this compound presents unique challenges. Optimization techniques are employed to achieve high yield and purity on a larger scale. Quality control measures are rigorously implemented throughout the production process to ensure consistency and adherence to pharmaceutical standards[“].
Advanced Synthesis Techniques
Recent advancements in organic synthesis have led to more efficient methods for this compound preparation. These may include:
Catalytic enantioselective aziridination
Diastereoselective Friedel-Crafts reaction
Continuous flow synthesis
These innovative approaches aim to improve yield, reduce production costs, and enhance the overall efficiency of this compound synthesis[“].
Purification and Isolation Methods
After synthesis, this compound requires thorough purification to meet pharmaceutical standards. Common purification methods include:
Chromatographic techniques
Recrystallization procedures
Enantiomeric separation methods
These processes ensure the removal of impurities and the isolation of the desired this compound isomer[“].
Analytical Methods for this compound Characterization
Accurate characterization of this compound is essential for quality control and regulatory compliance. Analytical methods commonly used include:
Spectroscopic techniques (NMR, IR, MS)
Chromatographic analysis (HPLC, GC)
X-ray crystallography
These techniques provide crucial information about the compound's structure, purity, and physicochemical properties[“].
Challenges in this compound Preparation
The preparation of this compound faces several challenges, including:
Stereochemistry control
Scalability issues
Cost-effective production
Future in this compound synthesis
The future of this compound preparation looks promising, with several innovative approaches on the horizon:
Green chemistry approaches
Continuous flow synthesis
Biocatalytic methods
These emerging technologies aim to make this compound production more sustainable, efficient, and economically viable[“].
Chemical Reactions Analysis
Ecopipam can undergo various chemical reactions
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom.
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific products formed from these reactions depend on the reagents and conditions used[“].
Analytical Methods for this compound
Various analytical techniques can be employed to study this compound, including:
Spectroscopic techniques: These may include NMR, IR, and mass spectrometry to elucidate the compound's structure and purity.
Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for quantitative analysis and purity determination.
X-ray crystallography: This technique can provide detailed information about the compound's three-dimensional structure.
Chemical Stability and Storage
Pharmaceutical compounds generally require proper storage conditions to maintain their integrity. This may include protection from light, moisture, and extreme temperatures.
Future Research
Future research on this compound focus on:
Exploring potential chemical modifications to enhance its therapeutic efficacy or reduce side effects.
Investigating new applications based on its unique chemical properties and mechanism of action.
Conducting long-term studies to assess the persistence of symptom improvements and potential side effects[“].
Scientific Research Applications
Ecopipam in Tourette Syndrome Research
Tourette syndrome is a chronic, childhood-onset neurodevelopmental disorder characterized by motor and vocal tics. The condition significantly impacts the daily physical and social functioning of affected individuals.
This compound has shown promise in addressing both motor and vocal tics, offering a potential new treatment option for patients who may not respond adequately to existing therapies[“].
This compound's Impact on Tic Reduction
Studies have consistently shown that this compound significantly reduces both motor and vocal tics in patients with TS. The drug's effect appears to be durable, with improvements maintained over extended periods in open-label extension studies[“].
This compound vs. Traditional Antipsychotics in Research
Compared to traditional antipsychotics used in TS treatment, this compound offers several potential advantages:
Lower risk of weight gain and metabolic changes[“]
Reduced likelihood of drug-induced movement disorders
Targeting of the D1 receptor instead of the D2 receptor, potentially leading to a different side effect profile
Long-term Research on this compound
A 12-month open-label extension study has provided insights into the long-term safety and efficacy of this compound. The study found that this compound's tic-reducing effects were maintained over the extended period, with no new safety concerns identified[“].
This compound Research in Pediatric Populations
This compound research has primarily focused on children and adolescents with TS, typically aged 6 to 17 years. This emphasis on pediatric populations is crucial, as TS often manifests in childhood and can significantly impact development and quality of life[“].
Mechanism of Action
Dopamine Receptor Targeting
Ecopipam's primary mechanism involves selectively blocking the D1 and D5 dopamine receptors. This selectivity distinguishes it from traditional antipsychotics, which typically target D2 receptors. The D1 receptor family, comprising D1 and D5 subtypes, plays a crucial role in various neurological processes, making this compound a promising candidate for treating disorders associated with dopamine dysregulation[“].
Neurochemical Basis of this compound's Action
Dopamine is a key neurotransmitter involved in movement control, reward processing, and executive functions. By antagonizing D1 receptors, this compound modulates dopamine signaling in specific neural pathways[“]. This modulation can potentially address the underlying neurochemical imbalances in conditions like Tourette syndrome, where dopamine dysfunction is thought to play a significant role.
This compound's Mechanism in Tourette Syndrome
In Tourette syndrome, this compound's action on D1 receptors is believed to help reduce tic severity. By blocking D1 receptors, this compound may help normalize dopamine signaling in the basal ganglia, a brain region implicated in tic generation. This mechanism differs from current treatments that target D2 receptors, potentially offering a new avenue for symptom management with a different side effect profile.
Pharmacokinetics of this compound
This compound is orally active and has an elimination half-life of approximately 10 hours. It effectively crosses the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. These pharmacokinetic properties contribute to its potential as a once-daily treatment option for neurological disorders.
Receptor Occupancy and Efficacy
Studies have shown that this compound substantially occupies brain dopamine receptors, which is crucial for its therapeutic effects. The drug's efficacy in reducing tic severity has been demonstrated in clinical trials, with significant improvements observed in standardized tic severity scales.
Neuroplasticity and Long-term Effects
While the immediate effects of this compound are related to its antagonism of D1 receptors, long-term treatment may potentially induce neuroplastic changes in dopamine signaling pathways. However, more research is needed to fully understand the long-term neurobiological effects of sustained D1 receptor antagonism.
Mechanism in Other Potential Applications
Beyond Tourette syndrome, this compound's unique mechanism action has led to investigations of its potential in treating other disorders. These include Lesch-Nyhan syndrome, speech disorders, and restless legs syndrome. The drug's ability to modulate dopamine signaling without targeting D2 receptors may offer advantages in these conditions as well.
Molecular Interactions of this compound
At the molecular level, this compound binds to the D1 receptor, inducing conformational changes that prevent dopamine signaling. This interaction affects downstream signaling cascades, including the modulation of cAMP levels and the activity of various protein kinases.
Comparison with Similar Compounds
Comparison with Traditional Antipsychotics
Haloperidol and Pimozide
Traditional antipsychotics like haloperidol and pimozide, which are commonly used to treat TS, primarily target D2 receptors. Unlike these medications, ecopipam does not appear to cause significant weight gain or metabolic changes, which are common side effects of D2 antagonists[“].
Aripiprazole, a newer antipsychotic used in TS treatment, acts as a partial D2 agonist. While it has a more favorable side effect profile than older antipsychotics, this compound's focus on D1 receptors may offer a distinct advantage in terms of efficacy and tolerability[“].
This compound vs. Other Investigational Compounds
Valbenazine and Deutetrabenazine
These vesicular monoamine transporter 2 (VMAT2) inhibitors have shown promise in treating tics. However, this compound's unique D1 antagonism may provide a different mechanism for tic reduction, potentially offering an alternative for patients who don't respond to VMAT2 inhibitors[“].
Pharmacological Profile Comparison
This compound has an elimination half-life of approximately 10 hours and effectively crosses the blood-brain barrier. This pharmacokinetic profile allows for once-daily dosing, which may be advantageous compared to some other TS treatments that require multiple daily doses[“].
Safety Profile Comparison
One of the most significant advantages of this compound is its safety profile. Unlike many antipsychotics, this compound has not been associated with significant weight gain or metabolic changes. Additionally, the risk of drug-induced movement disorders, a common concern with D2 antagonists, appears to be lower with this compound[“].
Common Problem
What makes this compound unique in its mechanism of action?
It is the first-in-class dopamine-1 receptor antagonist, offering a new approach to modulating dopamine signaling.
How does this compound affect dopamine in the brain?
This compound blocks the actions of dopamine at the D1 receptor, potentially normalizing dopamine signaling in certain brain regions.
Why is this compound being studied for Tourette Syndrome?
D1 receptor super-sensitivity may be a mechanism for the repetitive and compulsive behaviors associated with Tou
How does this compound differ from traditional antipsychotics?
This compound targets D1 dopamine receptors, while most antipsychotics target D2 receptors, potentially leading to a different side effect profile[“].
Is this compound more effective than other Tourette syndrome treatments?
While direct comparisons are limited, initial studies suggest this compound may offer comparable or superior tic reduction with fewer side effects[“].
What makes this compound unique among similar compounds?
Its selective D1 receptor antagonism is a novel approach in TS treatment, distinguishing it from both traditional and newer TS medications[“].
How does this compound compare in terms of side effects?
This compound appears to have a lower risk of weight gain, metabolic changes, and movement disorders compared to many existing TS treatments[“].
What is this compound used for in scientific research?
This compound is primarily used in research for the treatment of Tourette syndrome in children and adolescents.
How does this compound differ from other Tourette syndrome treatments?
This compound targets the D1 dopamine receptor, while most existing treatments target the D2 receptor.
What are the main findings of this compound clinical trials?
Clinical trials have shown that this compound significantly reduces tic severity in patients with Tourette syndrome compared to placebo.
Is this compound effective in treating Tourette syndrome?
Current research suggests that this compound is effective in reducing both motor and vocal tics in patients.
How is this compound synthesized?
This compound synthesis involves a multi-step process including core structure formation, chlorination, hydroxylation, and methylation.
What are the key challenges in this compound production?
Key challenges include stereochemistry control, scalability issues, and achieving cost-effective production.
How is the purity of synthesized this compound ensured?
Purity is ensured through rigorous purification methods such as chromatography, recrystallization, and enantiomeric separation.
What are the latest advancements in this compound preparation methods?
Recent advancements include green chemistry approaches, continuous flow synthesis, and exploration of biocatalytic methods.
Properties
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJWENQHWZZWDF-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043814 | |
Record name | Ecopipam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-01-7 | |
Record name | Ecopipam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112108-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecopipam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecopipam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ecopipam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECOPIPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ecopipam?
A1: this compound functions as a selective antagonist of the dopamine D1 receptor. [, , , , , ] This means it binds to the D1 receptor, blocking dopamine from binding and activating it.
Q2: How does this compound's antagonism of the D1 receptor translate to its observed effects on behavior and neurological conditions?
A2: While the exact mechanisms are still under investigation, studies suggest that this compound's modulation of dopaminergic signaling within the cortical-striatal-pallidal-thalamocortical circuitry plays a significant role. [, ] By blocking D1 receptors, this compound may help to restore the balance of dopaminergic activity within this circuitry, potentially leading to therapeutic benefits in conditions like Tourette syndrome.
Q3: What is the significance of this compound's selectivity for D1 receptors over other dopamine receptor subtypes?
A3: this compound's selectivity for D1 receptors is crucial because it may contribute to a more favorable side effect profile compared to drugs that broadly target multiple dopamine receptor subtypes. [, ] This selectivity potentially allows for targeted modulation of dopaminergic pathways implicated in specific conditions, like Tourette syndrome, without broadly affecting other dopaminergic systems that could lead to unwanted effects.
Q4: Research suggests that this compound might impact effort-related decision-making. How is this linked to its mechanism of action?
A4: this compound's effects on effort-related decision-making likely stem from its modulation of dopaminergic signaling in brain regions associated with motivation and reward processing, such as the striatum. [] Dopamine plays a crucial role in mediating the balance between effort expenditure and reward anticipation. By altering D1 receptor activity, this compound could shift this balance, influencing an individual's willingness to exert effort for a particular reward.
Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A5: The provided research articles primarily focus on this compound's pharmacological properties and clinical effects, without delving into detailed structural characterization or spectroscopic data. For detailed structural information, it's recommended to refer to chemical databases like PubChem or ChemSpider.
Q6: Are there studies exploring the material compatibility and stability of this compound under various conditions relevant to pharmaceutical formulation and storage?
A6: The provided research articles don't provide detailed information on material compatibility, stability under various conditions, or specific aspects of pharmaceutical formulation for this compound. For insights into these aspects, it would be best to consult pharmaceutical sciences literature or drug product information provided by the manufacturer.
Q7: Does this compound possess any catalytic properties, or is it primarily investigated for its pharmacological actions?
A7: Based on the research provided, this compound is primarily studied for its pharmacological actions as a dopamine D1 receptor antagonist. There's no mention of any catalytic properties or applications of the compound within these studies.
Q8: Have computational chemistry and modeling techniques been employed in this compound research? If so, what insights have they provided?
A8: While the provided research articles don't explicitly detail the use of computational chemistry and modeling for this compound, one study mentions using "in silico target prediction" to explore potential bioactivities of various compounds, including this compound. [] This suggests that computational approaches might be employed to predict potential targets and understand the molecular interactions of this compound with its receptor.
Q9: Have any structure-activity relationship (SAR) studies been conducted for this compound or its analogs? If so, what are the key structural features that influence its activity, potency, and selectivity?
A9: The provided research articles don't delve into specific SAR studies for this compound. To understand the structural features influencing its activity, potency, and selectivity, it would be beneficial to explore medicinal chemistry literature focused on this compound or related D1 receptor antagonists.
Q10: What is known about this compound's stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability?
A10: Information regarding this compound's stability, formulation strategies, and bioavailability is not extensively discussed in the provided research articles. These aspects are crucial for drug development but likely addressed in pharmaceutical sciences literature or confidential drug development documents.
Q11: Are there any insights from the research regarding SHE (Safety, Health, and Environment) regulations, compliance, risk minimization, and responsible practices related to this compound's development and handling?
A11: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound without delving into details about SHE regulations, compliance, or risk minimization strategies. These aspects are paramount for drug development and manufacturing but are likely addressed in regulatory submissions and company-specific safety data sheets.
Q12: What is understood about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy?
A12: While the research articles touch upon this compound's effects in animal models and clinical trials, they don't provide comprehensive details on its ADME profile. [, , , , ] This type of information is typically investigated during preclinical and clinical development and is crucial for determining dosing regimens and understanding the drug's behavior within the body.
Q13: What in vitro and in vivo studies have been conducted to assess this compound's efficacy, and what are the key findings?
A13: Several studies have investigated this compound's efficacy in both preclinical and clinical settings. For instance:
Q14: Is there evidence of resistance or cross-resistance developing to this compound, and if so, what are the potential mechanisms?
A14: The development of resistance or cross-resistance to this compound is not extensively discussed in the provided research articles. This is an important area of investigation, especially for chronic conditions, as the emergence of resistance could limit the long-term effectiveness of the drug. Further research is needed to explore the possibility of resistance development and elucidate the underlying mechanisms.
Q15: What is the safety profile of this compound based on preclinical and clinical data? Are there concerns about potential long-term effects?
A15: Safety and tolerability are crucial aspects of any drug development program. While this compound has generally been well-tolerated in clinical trials, some adverse effects have been reported. [, , ] These include sedation, fatigue, insomnia, headache, and anxiety. [, ] The long-term effects of this compound require further investigation, especially in younger populations.
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